

sequential functionalization using 4-fluorosulphonylbenzenesulphonyl chloride

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Compound of Interest

	4-
Compound Name:	Fluorosulphonylbenzenesulphonyl chloride
CAS No.:	30672-72-1
Cat. No.:	B1619208

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Application Note: Sequential Functionalization using 4-(Fluorosulfonyl)benzenesulfonyl Chloride

Executive Summary

This guide details the protocols for utilizing 4-(fluorosulfonyl)benzenesulfonyl chloride (FSBSC) as a bifunctional linchpin in modular synthesis. This reagent features two electrophilic sulfur centers with distinct reactivity profiles: a highly reactive sulfonyl chloride (

) and a latent, chemically stable sulfonyl fluoride (

).

By exploiting the orthogonal reactivity of these groups, researchers can perform sequential functionalization:

- Primary Ligation: Chemoselective displacement of the chloride by nucleophiles (amines, alcohols) under mild conditions.
- Secondary Ligation (SuFEx): Activation of the fluoride handle using Sulfur-Fluoride Exchange (SuFEx) chemistry to click with a second molecular module.

This workflow is critical for the synthesis of PROTACs, antibody-drug conjugates (ADCs), and covalent protein probes.

Chemical Basis & Orthogonality

The utility of FSBSC rests on the kinetic stability gap between the S-Cl and S-F bonds.

- The Chloride Handle (

) : A "soft" electrophile susceptible to rapid substitution by nucleophiles in the presence of standard organic bases (e.g., Et

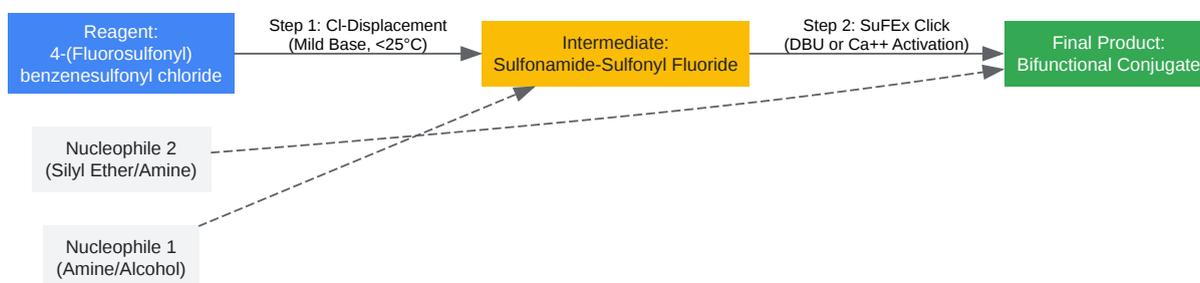
N). The bond dissociation energy (BDE) is relatively low (~46 kcal/mol), making it the first point of attack.

- The Fluoride Handle (

) : A "hard" electrophile with a significantly higher BDE (~90 kcal/mol). It is inert to standard reduction, hydrolysis, and thermolysis. It remains intact during the first step and is only activated by specific Lewis bases (DBU, BEMP) or Lewis acids (

) via the SuFEx mechanism.

Reactivity Workflow Diagram



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Figure 1: The sequential functionalization workflow. The sulfonyl fluoride motif survives the first step, acting as a latent warhead for the second step.

Experimental Protocols

Protocol A: Primary Functionalization (Chloride Displacement)

Objective: To install the first module (R1) while preserving the sulfonyl fluoride handle.

Reagents:

- 4-(Fluorosulfonyl)benzenesulfonyl chloride (1.0 equiv)
- Nucleophile 1 (Primary/Secondary Amine or Alcohol) (0.95 equiv)
- Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)
- Solvent: Anhydrous Dichloromethane (DCM) or THF.

Procedure:

- Preparation: Dissolve 4-(fluorosulfonyl)benzenesulfonyl chloride in anhydrous DCM (0.1 M concentration) in a round-bottom flask under inert atmosphere (N₂ or Ar).
- Cooling: Cool the solution to -78 °C using an ice bath. Critical: Lower temperature suppresses potential side reactions at the fluoride center, although unlikely without catalyst.
- Addition: Add the Base (TEA/DIPEA) followed by the slow, dropwise addition of Nucleophile 1.
 - Note: Using a slight deficit of nucleophile (0.95 equiv) ensures complete consumption of the nucleophile, simplifying purification.
- Reaction: Stir at -78 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (the chloride is highly reactive and usually consumed within 1-2 hours).

- Workup: Dilute with DCM, wash with 0.1 M HCl (to remove excess base), followed by brine. Dry over

[1]

- Purification: Concentrate in vacuo. Flash column chromatography (Hexane/EtOAc) is usually sufficient. The product will be a stable Sulfonamide-Sulfonyl Fluoride.

Protocol B: Secondary Functionalization (SuFEx Activation)

Objective: To click the second module (R2) onto the preserved sulfonyl fluoride.

Option 1: Silyl Ether Coupling (The "Sharpless" Method) Best for: Coupling with alcohols/phenols to create Sulfonates.

Reagents:

- Intermediate from Protocol A (1.0 equiv)
- Nucleophile 2: Aryl-Silyl Ether () (1.1 equiv)
- Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10-20 mol%) or BEMP.
- Solvent: Acetonitrile (MeCN).

Procedure:

- Dissolve the Intermediate and the Silyl Ether in MeCN (0.2 M).
- Add DBU catalyst at RT.
- Stir for 1–12 hours. The reaction is driven by the formation of the strong S-O bond and the volatile byproduct.

- Concentrate and purify via silica gel chromatography.

Option 2: Calcium-Catalyzed Amination Best for: Coupling with amines to create Bis-Sulfonamides.

Reagents:

- Intermediate from Protocol A (1.0 equiv)
- Nucleophile 2: Primary/Secondary Amine (1.2 equiv)
- Catalyst:
(Calcium triflimide) (5-10 mol%) + DABCO (1.2 equiv).
- Solvent: DCM or MeCN.

Procedure:

- Mix the Intermediate, Amine, and DABCO in solvent.
- Add the Calcium catalyst.[2]
- Stir at RT.[2][3] The Calcium ion activates the S-F bond by coordinating with the sulfonyl oxygens and the fluoride, facilitating leaving group departure.

Data Summary & Troubleshooting

Table 1: Reactivity Comparison of Electrophilic Centers

Feature	Sulfonyl Chloride ()	Sulfonyl Fluoride ()
Bond Energy	~46 kcal/mol (Weak)	~90 kcal/mol (Strong)
Leaving Group Ability	Excellent ()	Poor () without activation
Hydrolysis Stability	Low (Hydrolyzes in water)	High (Stable in aqueous buffer)
Activation Required	None (Spontaneous with weak base)	SuFEx Catalyst (Si-activation or Lewis Acid)
Redox Stability	Susceptible to reduction	Resistant to reduction

Troubleshooting Guide:

- Issue: Hydrolysis of before reaction.
 - Solution: Ensure anhydrous solvents are used in Protocol A. Store the reagent under inert gas.
- Issue: No reaction at (Protocol B).
 - Solution: If using silyl ethers, ensure the silyl group is TMS or TBS. Bulky silyl groups (TIPS) react slower. Increase DBU loading to 20 mol%.
- Issue: Side reaction at during Protocol A.
 - Solution: This is rare, but avoid strong nucleophiles like alkoxides or Grignards in Step 1. Stick to amines/alcohols with mild organic bases.

Applications

- PROTAC Linkers: Use Protocol A to attach an E3 ligase ligand (e.g., Thalidomide derivative). Use Protocol B to attach the Target Protein ligand. The sulfonyl group provides metabolic stability compared to esters.
- Covalent Protein Probes: The

group can specifically react with Tyrosine or Lysine residues in protein binding pockets. Use Protocol A to attach a fluorophore, leaving the

free to label the protein in vivo.

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